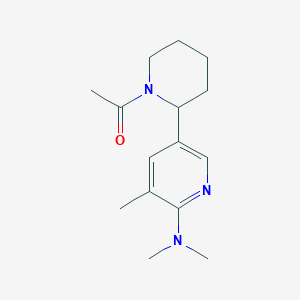
2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine est un composé organique complexe qui présente un cycle pyridine substitué par un groupe isopropylthio et un groupe tosylpyrrolidinyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle pyridine : Le cycle pyridine peut être synthétisé par une série de réactions de condensation impliquant des précurseurs appropriés.
Introduction du groupe isopropylthio : Cette étape implique la substitution d’un atome d’hydrogène sur le cycle pyridine par un groupe isopropylthio, souvent en utilisant des réactifs comme l’isopropylthiol et un catalyseur approprié.
Fixation du groupe tosylpyrrolidinyl : Le groupe tosylpyrrolidinyl est introduit par une réaction de substitution nucléophile, où un dérivé de tosylpyrrolidine réagit avec le cycle pyridine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L’utilisation de réacteurs à écoulement continu et de systèmes de synthèse automatisés peut améliorer l’efficacité et la capacité d’adaptation.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe isopropylthio peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le cycle pyridine peut être réduit dans des conditions spécifiques pour former des dérivés de pipéridine.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en particulier au niveau du cycle pyridine ou du groupe tosylpyrrolidinyl.
Réactifs et conditions courants
Oxydation : Des réactifs comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (mCPBA) sont couramment utilisés.
Réduction : Des catalyseurs comme le palladium sur charbon (Pd/C) en présence d’hydrogène gazeux.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d’acyle en présence d’une base.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés de pipéridine.
Substitution : Divers dérivés de pyridine ou de pyrrolidine substitués.
Applications De Recherche Scientifique
Le 2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme un composé potentiel de tête dans la découverte et le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs.
Mécanisme D'action
Le mécanisme d’action du 2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité par le biais d’interactions de liaison. Les groupes isopropylthio et tosylpyrrolidinyl peuvent améliorer l’affinité de liaison et la spécificité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(1-Tosylpyrrolidin-2-yl)pyridine : Manque le groupe isopropylthio, ce qui peut affecter sa réactivité et son activité biologique.
2-(Isopropylthio)pyridine : Manque le groupe tosylpyrrolidinyl, ce qui peut influencer sa solubilité et ses propriétés de liaison.
Unicité
Le 2-(Isopropylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine est unique en raison de la présence à la fois du groupe isopropylthio et du groupe tosylpyrrolidinyl, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison de groupes fonctionnels peut améliorer la polyvalence du composé dans diverses applications.
Propriétés
Formule moléculaire |
C19H24N2O2S2 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-propan-2-ylsulfanylpyridine |
InChI |
InChI=1S/C19H24N2O2S2/c1-14(2)24-19-11-8-16(13-20-19)18-5-4-12-21(18)25(22,23)17-9-6-15(3)7-10-17/h6-11,13-14,18H,4-5,12H2,1-3H3 |
Clé InChI |
JGMSBSOPTDLYER-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















